
2(1H)-Pyrimidinone, 4-amino-1-(2,3-anhydro-5-O-(hydroxyphosphinyl)-beta-D-lyxofuranosyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(1H)-Pyrimidinone, 4-amino-1-(2,3-anhydro-5-O-(hydroxyphosphinyl)-beta-D-lyxofuranosyl)- is a complex organic compound that belongs to the class of pyrimidinones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinone, 4-amino-1-(2,3-anhydro-5-O-(hydroxyphosphinyl)-beta-D-lyxofuranosyl)- typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives and various phosphorylating agents. The reaction conditions may involve:
Temperature: Moderate to high temperatures (50-150°C)
Solvents: Common solvents like dimethyl sulfoxide (DMSO), acetonitrile, or water
Catalysts: Acid or base catalysts to facilitate the reaction
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
2(1H)-Pyrimidinone, 4-amino-1-(2,3-anhydro-5-O-(hydroxyphosphinyl)-beta-D-lyxofuranosyl)- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction to lower oxidation states using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, often involving halogenated derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: DMSO, acetonitrile, water
Catalysts: Acid or base catalysts
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction may yield lower oxidation state derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology
In biology, it may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, it is explored for its potential therapeutic applications, particularly as an antiviral or anticancer agent.
Industry
In industry, it may be used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2(1H)-Pyrimidinone, 4-amino-1-(2,3-anhydro-5-O-(hydroxyphosphinyl)-beta-D-lyxofuranosyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may exert its effects through:
Inhibition of enzyme activity: Binding to the active site of enzymes and preventing substrate binding.
Receptor modulation: Interacting with cell surface receptors and altering signal transduction pathways.
Nucleic acid interaction: Binding to DNA or RNA and affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2(1H)-Pyrimidinone derivatives: Other derivatives of pyrimidinone with different substituents.
Nucleoside analogs: Compounds with similar structures that mimic nucleosides.
Uniqueness
The uniqueness of 2(1H)-Pyrimidinone, 4-amino-1-(2,3-anhydro-5-O-(hydroxyphosphinyl)-beta-D-lyxofuranosyl)- lies in its specific structure, which may confer unique reactivity and biological activity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
140132-37-2 |
|---|---|
Molekularformel |
C9H11N3O6P+ |
Molekulargewicht |
288.17 g/mol |
IUPAC-Name |
[(1S,2R,4R,5S)-4-(4-amino-2-oxopyrimidin-1-yl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]methoxy-hydroxy-oxophosphanium |
InChI |
InChI=1S/C9H10N3O6P/c10-5-1-2-12(9(13)11-5)8-7-6(18-7)4(17-8)3-16-19(14)15/h1-2,4,6-8H,3H2,(H2-,10,11,13,14,15)/p+1/t4-,6+,7+,8-/m1/s1 |
InChI-Schlüssel |
ODRVNRWYJZWUOH-YDKYIBAVSA-O |
Isomerische SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]3[C@@H](O3)[C@H](O2)CO[P+](=O)O |
Kanonische SMILES |
C1=CN(C(=O)N=C1N)C2C3C(O3)C(O2)CO[P+](=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


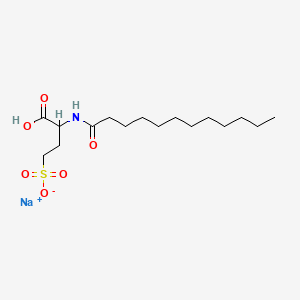

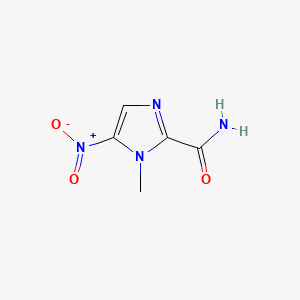


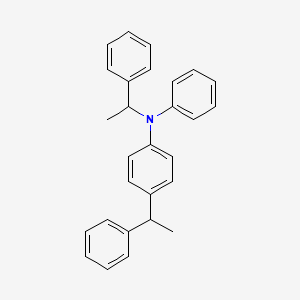
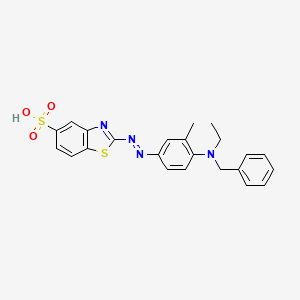

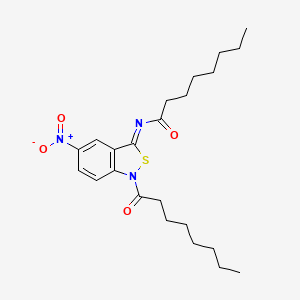
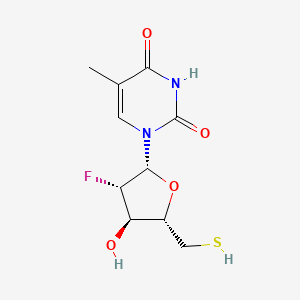
![5-[(4-Aminophenyl)methyl]-4-methylbenzene-1,3-diamine](/img/structure/B12691941.png)
![2,2-Dimethyl-3-[(1-oxoallyl)oxy]propyltrimethylammonium chloride](/img/structure/B12691945.png)


